molecular formula C14H22N4O B1378671 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one CAS No. 1423032-02-3

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one

Cat. No.: B1378671
CAS No.: 1423032-02-3
M. Wt: 262.35 g/mol
InChI Key: YEACBLMCSLFGFI-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an acetyl group (ethan-1-one) and a pyridin-2-ylmethyl moiety bearing an ethylamino group at the 4-position. The ethylamino group may enhance solubility and receptor interaction, while the acetyl group is a common pharmacophore in piperazine-based therapeutics.

Properties

IUPAC Name

1-[4-[[4-(ethylamino)pyridin-2-yl]methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-15-13-4-5-16-14(10-13)11-17-6-8-18(9-7-17)12(2)19/h4-5,10H,3,6-9,11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEACBLMCSLFGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1)CN2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, thiols), typically in polar aprotic solvents like dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one has been studied for its potential as a pharmacological agent . Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS).

Neuropharmacological Applications

Research indicates that compounds similar to this one may act as muscarinic receptor antagonists , which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. Studies have shown that modifications in the piperazine and pyridine moieties can enhance binding affinity and selectivity towards specific receptors, leading to potential therapeutic effects in neurological conditions .

Antipsychotic Activity

A study published in a pharmacological journal evaluated the efficacy of related piperazine derivatives in animal models of psychosis. The research demonstrated that compounds with structural similarities to this compound exhibited significant antipsychotic-like effects, suggesting a promising avenue for developing new treatments for schizophrenia .

Antidepressant Properties

Another investigation focused on the antidepressant potential of piperazine derivatives. The results indicated that these compounds could modulate serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety symptoms. The findings support further exploration of this compound as a candidate for antidepressant drug development .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of the piperazine ring.
  • Alkylation with ethylamine to introduce the ethylamino group.
  • Coupling with pyridine derivatives to achieve the desired structure.

These synthetic pathways are crucial for producing analogs with varying biological activities, allowing researchers to optimize pharmacological properties through structure-activity relationship (SAR) studies.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.

    Pathways Involved: By interacting with these molecular targets, the compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects: Electron-Donating Groups: The ethylamino group in the target compound may improve solubility and basicity relative to electron-withdrawing groups (e.g., chlorophenyl in T47) . Aromatic Tail Variations: Benzoyl/chlorobenzoyl groups (QD10–QD17) enhance antioxidant activity but may reduce metabolic stability .

Pharmacological and Functional Insights

  • Enzyme Inhibition: Fluorophenyl/chlorophenyl substituents (e.g., 1a, 2a) correlate with tyrosinase inhibition, implying that the target’s ethylamino group could modulate similar enzymatic pathways .
  • Structural Flexibility: The pyridin-2-ylmethyl group in the target compound may confer better CNS penetration compared to bulkier substituents (e.g., benzoylphenoxypropyl in QD10) .

Physicochemical and Commercial Considerations

  • Purity and Availability : The target compound is marketed at ≥95% purity, whereas analogs like QD12 (18% yield) face synthesis challenges .
  • Thermal Stability : High melting points in QD17 (180–183°C) suggest crystalline stability, but the target compound’s melting data are unreported, limiting direct comparisons .

Biological Activity

1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one, also known by its CAS number 1423032-02-3, is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C14H22N4O
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 1423032-02-3

This compound features a piperazine ring and a pyridine moiety, which are structural elements commonly associated with various biological activities.

Antidepressant Activity

Research has highlighted the compound's potential as an antidepressant. A study synthesized a series of derivatives related to this compound and evaluated their serotonin (5-HT) reuptake inhibition capabilities. The most promising derivative exhibited significant inhibition of serotonin reuptake, suggesting a mechanism similar to that of established antidepressants. In vivo tests indicated that this derivative could effectively reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity in rodents .

Structure-Activity Relationship (SAR)

The biological activity of compounds within this class can often be explained through structure-activity relationships (SAR). Modifications to the piperazine and pyridine rings can significantly impact their biological profile. For example, variations in substituents on the pyridine ring have been shown to enhance or diminish serotonin reuptake inhibition .

Case Study 1: Serotonin Reuptake Inhibition

In a controlled study, various derivatives were synthesized and tested for their ability to inhibit serotonin reuptake. The results indicated that compounds with ethylamino substitutions demonstrated enhanced potency compared to their non-substituted counterparts. This suggests that the ethylamino group plays a crucial role in enhancing the antidepressant properties of these compounds.

Case Study 2: Pharmacokinetics and Stability

The pharmacokinetic profile of one promising derivative was assessed using human liver microsomes, revealing good stability and favorable metabolic characteristics. This is crucial for developing effective therapeutic agents as it indicates potential for sustained therapeutic levels in vivo .

Data Tables

PropertyValue
Molecular Formula C14H22N4O
Molecular Weight 262.35 g/mol
CAS Number 1423032-02-3
Serotonin Reuptake Inhibition Potent (specific values vary)
Antibacterial Activity Moderate (specific MIC values needed)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one
Reactant of Route 2
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1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one

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